Dec-2-EN-5-YN-4-one
Description
Dec-2-en-5-yn-4-one is an unsaturated carbonyl compound featuring a conjugated system of a double bond (C2–C3), a triple bond (C5–C6), and a ketone group at position 3. Its molecular formula is C₁₀H₁₂O, with a linear carbon chain that enables unique electronic and steric properties. The compound’s reactivity is influenced by the proximity of the π-systems (alkene and alkyne) and the electron-withdrawing ketone group, making it a versatile intermediate in organic synthesis, particularly for cycloadditions or heterocycle formations.
Properties
CAS No. |
105363-19-7 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
dec-2-en-5-yn-4-one |
InChI |
InChI=1S/C10H14O/c1-3-5-6-7-9-10(11)8-4-2/h4,8H,3,5-6H2,1-2H3 |
InChI Key |
QDEHSJLTOIUQCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=O)C=CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dec-2-EN-5-YN-4-one typically involves the use of alkynes and enones as starting materials. One common method is the silicon-accelerated Friedel-Crafts alkylation, followed by a Diels-Alder reaction. This method provides a straightforward route to the compound, although it requires careful control of reaction conditions to prevent isomerization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts such as copper or gold complexes to facilitate the formation of the enynone structure. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dec-2-EN-5-YN-4-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, leading to different products.
Substitution: The enynone can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution reagents: Such as halogens or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Dec-2-EN-5-YN-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Mechanism of Action
The mechanism of action of Dec-2-EN-5-YN-4-one involves its ability to act as an electrophile due to the presence of multiple electrophilic sites. This allows it to participate in various nucleophilic addition and substitution reactions. The compound can interact with different molecular targets, including enzymes and receptors, through these reactions, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Dec-2-en-5-yn-4-one’s properties, it is compared below with structurally related compounds, focusing on functional groups, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Reactivity Differences: this compound’s triple bond is more electrophilic than 5-Decyne’s terminal alkyne due to conjugation with the ketone, enabling regioselective reactions (e.g., Huisgen cycloadditions) . In contrast, Z-5-hexyldodec-5-en-4-one lacks a triple bond, reducing its utility in click chemistry but enhancing stability for enone-specific reactions .
Synthetic Utility :
- This compound’s synthesis likely employs methods similar to those in (e.g., TLC for purity checks, NMR for structural confirmation), though its conjugated system may require inert conditions to prevent polymerization .
- 5-Decyne, a simpler alkyne, is produced industrially via alkyne metathesis but lacks the multifunctionality of this compound .
Spectroscopic Signatures: The ketone in this compound would show a strong IR peak near 1700 cm⁻¹ (C=O stretch), distinct from 4-Methylpent-4-enoic acid’s broad O–H stretch (~2500 cm⁻¹) . The alkyne in this compound would exhibit a characteristic ¹H NMR peak at δ 2.1–2.3 ppm (sp-hybridized protons), absent in Z-5-hexyldodec-5-en-4-one .
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